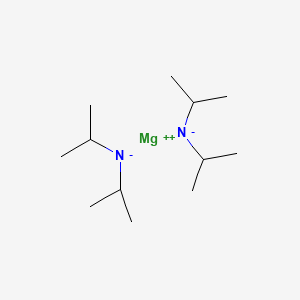

Magnesium diisopropylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Magnesium diisopropylamide is an organometallic compound widely used in organic synthesis. It is a strong base and is particularly effective in deprotonation reactions. The compound is known for its ability to facilitate the formation of carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.

準備方法

Synthetic Routes and Reaction Conditions: Magnesium diisopropylamide can be prepared by reacting diisopropylamine with butylmagnesium chloride in a hydrocarbon solvent such as hexane. The reaction is typically carried out at room temperature, and the product is obtained as a light-yellow solution .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the same basic principles but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The use of industrial solvents and advanced purification techniques helps in obtaining a product suitable for various applications.

化学反応の分析

Deprotonation and Magnesiation Reactions

Magnesium diisopropylamide excels in deprotonating weakly acidic substrates, particularly fluorinated arenes and heteroarenes, enabling regioselective functionalization. Key findings include:

Fluoroarene Functionalization

-

MBDA reacts with polyfluoroaromatic compounds (e.g., 1,2,4-trifluorobenzene, 1,3-dibromo-2-chloro-5-fluorobenzene) at ambient temperatures (25°C) in hydrocarbon solvents, generating stable arylmagnesium intermediates (ArMgDA). These intermediates undergo trapping with electrophiles like aldehydes, allylic bromides, and iodine, yielding fluorinated building blocks in 62–96% yields .

-

Example:

Heterocycle Activation

-

Thiazoles, thiophenes, and benzothiazoles undergo magnesiation at 0–25°C, forming magnesium intermediates that react with electrophiles (e.g., ketones, aryl halides) to afford functionalized heterocycles in 81–98% yields .

Nucleophilic Addition Reactions

MBDA facilitates carbon-carbon bond formation via nucleophilic additions to electrophilic substrates:

Aldehyde/Ketone Additions

-

Reaction with aldehydes (e.g., furfural) or ketones produces secondary or tertiary alcohols. For instance, trapping a magnesiated fluorobenzene with furfural yields a polyfunctional alcohol in 75% yield .

Allylic Alkylation

-

MBDA-derived magnesium species react with allylic bromides to form allylated products. For example, magnesiated 5-bromo-1,2,3-trifluorobenzene reacts with allyl bromide to generate 5-allyl-1,2,3-trifluorobenzene in 82% yield .

Cross-Coupling Reactions

MBDA enables transition metal-catalyzed cross-couplings, expanding its utility in synthesizing complex architectures:

Negishi Coupling

-

Arylmagnesium amides (ArMgDA) transmetalate with ZnCl₂ to form zinc intermediates, which participate in Pd-catalyzed couplings. For example:

Mechanistic Insights

-

Computational studies reveal that C–N coupling in MBDA-mediated reactions proceeds via an ethylium-transfer mechanism , where electronic interactions between Mg and the reaction center stabilize transition states, lowering activation barriers (e.g., ΔE‡ = 74.6–189.5 kJ/mol in solvent) .

C–N Bond Formation

-

In the synthesis of N,N-diisopropylethylamine (DIPEA), Mg/ZnCl₂ systems exhibit superior catalytic activity (yield 82.4% ) compared to MgCl₂ alone (42.5%) or ZnCl₂ (71.0%) due to enhanced electronic interactions at the transition state .

Catalyst Performance Comparison

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Mg/ZnCl₂ | 175 | 82.4 |

| ZnCl₂ | 175 | 71.0 |

| MgCl₂ | 175 | 42.5 |

| FeCl₃ | 175 | 40.8 |

| Data from |

Structural and Mechanistic Studies

-

NMR Analysis : MBDA exists as a dimer in toluene, evidenced by distinct ¹H/¹³C NMR signals for equatorial and axial isopropyl groups .

-

XPS/XRD Data : Magnesium in MBDA undergoes partial oxidation during reactions, forming Mg²⁺ species that stabilize intermediates via electrostatic interactions .

Industrial and Synthetic Utility

-

MBDA’s hydrocarbon solubility and stability enable large-scale applications, such as polymer synthesis and pharmaceutical intermediate production .

-

Its compatibility with diverse electrophiles (e.g., aldehydes, halides, ketones) underscores its versatility in constructing polyfluorinated and heterocyclic frameworks .

科学的研究の応用

Regioselective Magnesiation

One of the most significant applications of MBDA is in the regioselective magnesiation of fluorinated aromatics and heterocycles. This process involves the introduction of magnesium into aromatic compounds at specific positions, which is crucial for synthesizing complex organic molecules.

Key Findings:

- Fluorinated Aromatics : MBDA allows for the magnesiation of fluorinated arenes at non-cryogenic temperatures, producing arylmagnesium amides (ArMgDA) or bis-heteroaryl magnesium species (HetAr)₂Mg. This reaction typically yields polyfunctionalized products with yields ranging from 52% to 96% depending on the substrate and conditions used .

- Heterocycles : The compound has shown excellent reactivity with heterocyclic substrates, facilitating the formation of bis-heteroaryl magnesium intermediates. Subsequent reactions with electrophiles yield diverse products, including fluoropyridines and polyfluorinated quinolines .

Electrophilic Trapping Reactions

Following magnesiation, MBDA-derived organomagnesium species can react with various electrophiles, enabling the synthesis of complex molecules:

- Typical Electrophiles : Aldehydes, ketones, allylic bromides, and aryl halides are commonly used in trapping reactions.

- Product Diversity : The resulting compounds include polyfunctional fluoro-substituted unsaturated building blocks that are valuable in pharmaceutical and agrochemical applications .

Case Study 1: Synthesis of Fluorinated Compounds

In a study published by Hess et al., MBDA was utilized to magnesiate pentafluorobenzene, followed by quenching with various electrophiles. The results demonstrated high yields (up to 96%) for several fluorinated products, showcasing MBDA's efficacy in producing complex fluorinated scaffolds essential for drug development .

Case Study 2: Heterocycle Functionalization

Another investigation highlighted the use of MBDA for the metalation of antifungal drug clotrimazole. The subsequent reactions yielded diheteroaryl magnesium derivatives that were further functionalized to produce bioactive compounds with potential therapeutic applications .

Comparison with Other Bases

| Base Type | Solubility | Temperature Range | Yield Range (%) | Applications |

|---|---|---|---|---|

| MBDA | Hydrocarbon | -20°C to 70°C | 52% - 96% | Fluorinated aromatics & heterocycles |

| TMPMgCl·LiCl | THF | Cryogenic | Variable | General metalation |

| tBu(iPr)N₂Mg·LiCl | THF | Cryogenic | Variable | Limited applications |

作用機序

Magnesium diisopropylamide acts as a strong base, facilitating the removal of protons from weak acids. This deprotonation process generates a nucleophilic species that can participate in various organic reactions. The compound’s effectiveness is attributed to the stability of the resulting magnesium amide and its ability to form stable complexes with electrophiles .

類似化合物との比較

Lithium diisopropylamide: Another strong base used in organic synthesis, but it is more reactive and less selective compared to magnesium diisopropylamide.

Sodium diisopropylamide: Similar in reactivity but less commonly used due to its lower solubility in organic solvents.

Potassium diisopropylamide: Offers similar reactivity but is more challenging to handle due to its higher reactivity and lower stability.

Uniqueness: this compound is unique in its balance of reactivity and selectivity. It is less reactive than lithium diisopropylamide, making it more suitable for reactions requiring high selectivity. Additionally, its stability in hydrocarbon solvents makes it easier to handle and store .

生物活性

Magnesium diisopropylamide (MBDA), with the chemical formula (iPr2N)2Mg, is a versatile organomagnesium compound that has garnered attention for its unique biological and chemical properties. This article explores the biological activity of MBDA, focusing on its synthesis, structural characteristics, mechanisms of action, and applications in organic synthesis and medicinal chemistry.

Synthesis and Structural Characteristics

MBDA is synthesized through the reaction of diisopropylamine with magnesium halides, typically magnesium chloride or magnesium bromide. The resulting compound is characterized by its dimeric structure in solution, as confirmed by NMR studies. The dimeric form exhibits a distorted tetrahedral geometry around the magnesium center, which plays a crucial role in its reactivity and biological interactions .

The biological activity of MBDA primarily arises from its ability to act as a strong base and nucleophile. It facilitates various reactions in organic synthesis, particularly in the formation of organomagnesium intermediates. These intermediates can undergo further transformations with electrophiles, leading to the synthesis of complex organic molecules.

Reactivity with Electrophiles

MBDA has been shown to effectively react with a range of electrophiles, including:

- Aldehydes

- Ketones

- Aryl halides (via Negishi cross-coupling)

This reactivity allows for the generation of polyfunctional compounds that are valuable in medicinal chemistry . The ability to perform these reactions at non-cryogenic temperatures enhances its utility in synthetic applications.

Case Studies

- Regioselective Magnesiation : A study demonstrated that MBDA could be utilized for the regioselective magnesiation of fluorinated arenes and heterocycles. This process yielded arylmagnesium amides that participated in subsequent electrophilic trapping reactions, producing polyfunctionalized products with yields ranging from 62% to 96% .

- Synthesis of Antifungal Agents : MBDA has been employed in synthesizing antifungal compounds such as clotrimazole derivatives. The magnesiation reaction facilitated the formation of key intermediates that were further functionalized to yield active pharmaceutical ingredients .

- Cross-Coupling Reactions : The compound has been effectively used in palladium-catalyzed cross-coupling reactions, enabling the formation of complex biaryl systems that are often found in biologically active molecules .

Research Findings

Recent research highlights several key findings regarding MBDA's biological activity:

- Electrophile Reactivity : MBDA demonstrates high reactivity towards diverse electrophiles, allowing for efficient synthesis pathways in organic chemistry.

- Functional Group Tolerance : The compound exhibits remarkable tolerance towards various functional groups, making it suitable for complex synthetic routes .

- Dimeric Stability : The dimeric nature of MBDA contributes to its stability and reactivity profile, as evidenced by NMR studies indicating distinct signals corresponding to different magnesium environments .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | (iPr2N)2Mg |

| Dimerization | Present in solution |

| Typical Reaction Yields | 62% - 96% for electrophilic trapping |

| Applications | Organic synthesis, medicinal chemistry |

特性

CAS番号 |

23293-23-4 |

|---|---|

分子式 |

C12H28MgN2 |

分子量 |

224.67 g/mol |

IUPAC名 |

magnesium;di(propan-2-yl)azanide |

InChI |

InChI=1S/2C6H14N.Mg/c2*1-5(2)7-6(3)4;/h2*5-6H,1-4H3;/q2*-1;+2 |

InChIキー |

XDBOBNVQEBSKFO-UHFFFAOYSA-N |

SMILES |

CC(C)[N-]C(C)C.CC(C)[N-]C(C)C.[Mg+2] |

正規SMILES |

CC(C)[N-]C(C)C.CC(C)[N-]C(C)C.[Mg+2] |

ピクトグラム |

Flammable; Corrosive; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。